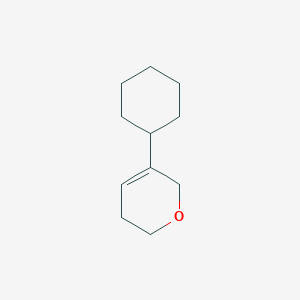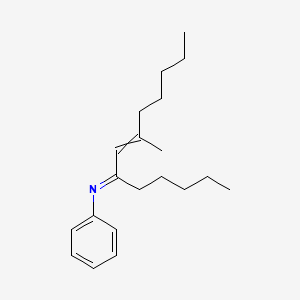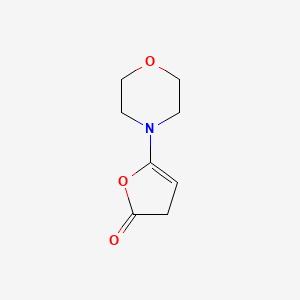
6-(4-Hexylpiperidin-1-yl)hexan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Hexylpiperidin-1-yl)hexan-1-ol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is known for its unique structure, which includes a piperidine ring substituted with a hexyl group and a hexanol chain, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Hexylpiperidin-1-yl)hexan-1-ol;hydrochloride typically involves the following steps:
Formation of Piperidine Derivative: The initial step involves the preparation of a piperidine derivative by reacting piperidine with a suitable alkylating agent, such as hexyl bromide, under basic conditions.
Introduction of Hexanol Chain: The next step involves the introduction of the hexanol chain through a nucleophilic substitution reaction. This can be achieved by reacting the piperidine derivative with 6-bromohexanol in the presence of a base like sodium hydride.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-Hexylpiperidin-1-yl)hexan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
6-(4-Hexylpiperidin-1-yl)hexan-1-ol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(4-Hexylpiperidin-1-yl)hexan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and hexanol chain allow the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-(Piperidin-1-yl)hexan-1-ol: A similar compound without the hexyl substitution on the piperidine ring.
6-(Piperidin-1-yl)hexan-1-amine: A related compound with an amine group instead of a hydroxyl group.
Uniqueness
6-(4-Hexylpiperidin-1-yl)hexan-1-ol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
61515-76-2 |
|---|---|
Molecular Formula |
C17H36ClNO |
Molecular Weight |
305.9 g/mol |
IUPAC Name |
6-(4-hexylpiperidin-1-yl)hexan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H35NO.ClH/c1-2-3-4-7-10-17-11-14-18(15-12-17)13-8-5-6-9-16-19;/h17,19H,2-16H2,1H3;1H |
InChI Key |
CKPXBJLNXMVNMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCN(CC1)CCCCCCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Benzo[b]thiophene, 2,3-dihydro-3-methyl-5-nitro-, 1,1-dioxide](/img/structure/B14575897.png)
![Dibenzyl 6,9-dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-dicarboxylate](/img/structure/B14575898.png)
![1-([1,1'-Biphenyl]-4-yl)-3-(9-methyl-9H-carbazol-2-yl)prop-2-en-1-one](/img/structure/B14575904.png)



